![molecular formula C13H17NO B2980962 5-苄基-六氢-呋喃并[3,4-c]吡咯 CAS No. 60889-30-7](/img/structure/B2980962.png)

5-苄基-六氢-呋喃并[3,4-c]吡咯

描述

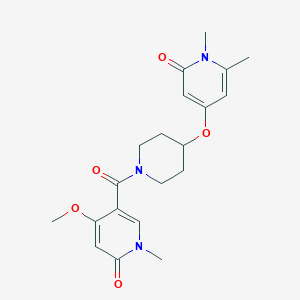

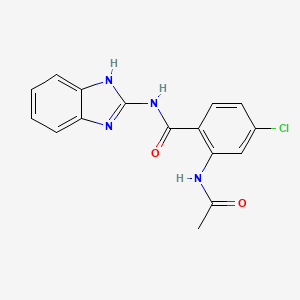

5-Benzyl-hexahydro-furo[3,4-c]pyrrole is a chemical compound with the CAS Number 60889-30-7 . It has a molecular weight of 203.28 . The IUPAC name for this compound is 5-benzylhexahydro-1H-furo[3,4-c]pyrrole .

Molecular Structure Analysis

The InChI code for 5-Benzyl-hexahydro-furo[3,4-c]pyrrole is 1S/C13H17NO/c1-2-4-11(5-3-1)6-14-7-12-9-15-10-13(12)8-14/h1-5,12-13H,6-10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Benzyl-hexahydro-furo[3,4-c]pyrrole is a liquid .科学研究应用

合成和化学性质

呋喃和吡咯衍生物,包括与“5-苄基-六氢-呋喃并[3,4-c]吡咯”类似的衍生物,在化学合成中起着至关重要的作用。由于其多功能反应性和结构多样性,这些化合物作为复杂天然产物、药物和材料制备中的关键合成子。例如,已经开发了涉及 3-糠醛和 3-糠基亚胺的加成/氧化重排的方法来获得取代的呋喃和吡咯,展示了从简单的前体创建结构多样的杂环的潜力(Kelly、Kerrigan和Walsh,2008)。

芳香性和稳定性

呋喃和吡咯衍生物的芳香性显着影响它们的稳定性和反应性。对戊二烯二阴离子的二杂原子类似物的芳香性研究,包括呋喃并[3,2-b]吡咯和呋喃并[2,3-b]吡咯衍生物,提供了对取代基的性质和拓扑排列如何影响其芳香性稳定性的见解。这种理解对于设计具有特定应用所需性质的分子至关重要(Cyrański、Krygowski、K rutošíková和Sleziak,2001)。

在有机电子学中的应用

呋喃和吡咯的衍生物,例如包含二酮-吡咯-吡咯单元的衍生物,已被探索其在有机电子学中的用途。例如,基于苯并二噻吩和二酮吡咯吡咯单元的供体-受体共聚物在有机场效应晶体管和聚合物太阳能电池中显示出前景,突出了此类杂环系统在开发高性能电子设备中的潜力(Yuan、Huang、Zhang、Lu、Zhai、Di、Jiang和Ma,2012)。

新型合成路线

已经探索了获得呋喃[3,2-b]吡咯及其衍生物的创新合成路线,展示了对扩展构建杂环化合物工具箱的持续兴趣。此类方法允许四取代呋喃[3,2-b]吡咯的不同合成,这些呋喃[3,2-b]吡咯是药物化学和材料科学中的有价值的支架(Milkiewicz、Parks和Lu,2003)。

属性

IUPAC Name |

5-benzyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)6-14-7-12-9-15-10-13(12)8-14/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRHDLHYOBFXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)

![4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2980887.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980890.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2980891.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2980896.png)

![2-[(3-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2980897.png)

![4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate](/img/structure/B2980902.png)